molecular formula C23H26N2O B2750092 N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252140-02-5

N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2750092
CAS RN: 1252140-02-5
M. Wt: 346.474
InChI Key: GJTOCYQXYWRWBZ-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors. It has also been reported to exhibit antiproliferative and cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors. In addition, it has been shown to exhibit analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments include its potential as a scaffold for the development of novel drug candidates and its ability to modulate the activity of various neurotransmitter receptors. However, its limitations include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. These include:
1. Further investigation of its mechanism of action and its potential as a modulator of neurotransmitter receptors.
2. Development of novel drug candidates based on the scaffold of N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
3. Investigation of its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and schizophrenia.
4. Study of its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Investigation of its potential as a tool for studying the function of neurotransmitter receptors in vitro and in vivo.

Synthesis Methods

The synthesis of N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with 2,2-diphenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, resulting in the formation of the desired compound.

Scientific Research Applications

N-(2,2-diphenylethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, it has been studied for its potential as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. In drug discovery, it has been used as a scaffold for the development of novel drug candidates.

properties

IUPAC Name

N-(2,2-diphenylethyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-2-15-25-16-13-21(14-17-25)23(26)24-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h1,3-12,21-22H,13-18H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTOCYQXYWRWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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